molecular formula C15H15N3O4S B2404068 N-(1-cyanocyclopentyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 879157-94-5

N-(1-cyanocyclopentyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No. B2404068
CAS RN: 879157-94-5
M. Wt: 333.36
InChI Key: IXKSPMWBFJQNRU-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTAP has been shown to have a variety of effects on the human body, including its ability to modulate pain perception and alter the activity of certain neurotransmitters. In

Scientific Research Applications

  • Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition : A study by Stec et al. (2011) in "Journal of Medicinal Chemistry" explored analogs of N-(1-cyanocyclopentyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide as potent and efficacious inhibitors of PI3Kα and mTOR in vitro and in vivo. This research has implications for cancer treatment and metabolic stability improvement (Stec et al., 2011).

  • Antitumor Activity : Yurttaş et al. (2015) in "Journal of Enzyme Inhibition and Medicinal Chemistry" synthesized derivatives of N-(1-cyanocyclopentyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, demonstrating considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

  • Antimicrobial Agents : Darwish et al. (2014) in "International Journal of Molecular Sciences" reported on the synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety derived from N-(1-cyanocyclopentyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide for use as antimicrobial agents. The compounds showed promising antibacterial and antifungal activities (Darwish et al., 2014).

  • In Vitro Cytotoxicity Studies : A study by Al‐Janabi et al. (2020) in "Materials Today: Proceedings" investigated Pd(II) and Pt(II) complexes with N-(1,3-benzothiazol-2-yl)acetamide ligands for their anticancer effects against various cancer cell lines, demonstrating differing cytotoxic effects (Al‐Janabi et al., 2020).

  • Ultrasound Synthesis and Antibacterial Evaluation : Rezki (2016) in "Molecules" focused on the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides using ultrasound irradiation. The compounds displayed significant antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).

  • Analgesic Activity : A study by Kaplancıklı et al. (2012) in "Journal of Enzyme Inhibition and Medicinal Chemistry" synthesized acetamide derivatives including N-(benzothiazol-2-yl) variants and investigated their potential analgesic activities using various tests. They found significant decreases in pain responses in mice (Kaplancıklı et al., 2012).

  • Quantum Mechanical Studies and Ligand-Protein Interactions : Mary et al. (2020) in "Chemical Papers" synthesized and studied various benzothiazolinone acetamide analogs, including their non-linear optical (NLO) activity, molecular docking, and potential use as photosensitizers in dye-sensitized solar cells. This research bridges the gap between chemical synthesis and computational studies for potential biological and photovoltaic applications (Mary et al., 2020).

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c16-10-15(7-3-4-8-15)17-13(19)9-18-14(20)11-5-1-2-6-12(11)23(18,21)22/h1-2,5-6H,3-4,7-9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKSPMWBFJQNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

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